

Solubility and stability of 3-Amino-2-fluorophenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Amino-2-fluorophenol

Cat. No.: B105762

[Get Quote](#)

An In-depth Technical Guide to the Solubility and Stability of **3-Amino-2-fluorophenol**

Abstract

This technical guide provides a comprehensive analysis of the solubility and chemical stability of **3-Amino-2-fluorophenol** (CAS No: 1186326-66-8), a key intermediate in the pharmaceutical and agrochemical industries[1]. Drawing from data on its structural analogs and fundamental chemical principles, this document elucidates its physicochemical properties, with a particular focus on how its amphoteric nature governs its behavior. The guide details its pH-dependent solubility, offering a predictive assessment and a robust experimental protocol for its empirical determination. Furthermore, it explores the compound's stability profile, identifying oxidation as the primary degradation pathway and examining the influence of pH, light, and temperature. Detailed methodologies for conducting forced degradation studies are provided to empower researchers in developing stable formulations and defining optimal storage conditions. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this versatile chemical intermediate.

Physicochemical Characteristics of 3-Amino-2-fluorophenol

3-Amino-2-fluorophenol is an aromatic compound featuring three key functional groups on a benzene ring: a hydroxyl group (-OH), an amino group (-NH₂), and a fluorine atom (-F). This

unique substitution pattern imparts specific chemical properties that are critical for its application in complex organic synthesis[1]. A summary of its core physical and chemical properties is presented below.

Property	Value	Source(s)
CAS Number	1186326-66-8	[1][2]
Molecular Formula	C ₆ H ₆ FNO	[1][3]
Molecular Weight	127.12 g/mol	[1]
Appearance	(Typically a solid, refer to supplier)	-
Melting Point	126-128 °C	[1]

Acido-Basic Properties and Their Implications

The presence of both a weakly acidic phenolic hydroxyl group and a weakly basic amino group makes **3-Amino-2-fluorophenol** an amphoteric substance. Its behavior in solution is critically dependent on the pH of the medium, which dictates the ionization state of these functional groups.

- The Phenolic Hydroxyl Group: The pKa of phenol is approximately 10[4]. The fluorine atom at the ortho position exerts a strong electron-withdrawing inductive effect (-I), which stabilizes the conjugate base (phenoxide) and thus increases acidity (lowers the pKa). Conversely, the amino group at the meta position has a weaker inductive effect. The pKa of 3-fluorophenol is 9.3[5]. Therefore, the pKa of the hydroxyl group in **3-Amino-2-fluorophenol** is expected to be in the range of 9-10.
- The Amino Group: The pKa of the conjugate acid of aniline (anilinium ion) is approximately 4.6[6]. The electron-withdrawing effects of both the ortho-fluorine and meta-hydroxyl groups will decrease the basicity of the amino group, resulting in a lower pKa for its conjugate acid, likely in the range of 3-4.

This amphoteric nature means that the molecule's net charge—and therefore its intermolecular interactions and physical properties—can be manipulated by adjusting the pH. This is the

single most important concept for understanding its solubility and stability.

Solubility Profile

Direct, quantitative solubility data for **3-Amino-2-fluorophenol** is not extensively published. However, a robust solubility profile can be inferred from its structure and the behavior of its analogs.

Theoretical Assessment and Inferred Solubility

The "like dissolves like" principle suggests that due to the polar hydroxyl and amino groups, **3-Amino-2-fluorophenol** will exhibit greater solubility in polar solvents compared to non-polar hydrocarbon solvents. Structural analogs such as 4-amino-3-fluorophenol are reported to be soluble in methanol and benzene[7]. Based on this, a qualitative solubility profile can be predicted.

Solvent Class	Predicted Solubility	Rationale
Polar Protic (e.g., Water, Methanol, Ethanol)	Low to Moderate	Capable of hydrogen bonding, but the aromatic ring limits high aqueous solubility at neutral pH.
Polar Aprotic (e.g., DMSO, DMF)	Soluble	Strong dipole-dipole interactions can effectively solvate the molecule.
Non-Polar (e.g., Hexane, Toluene)	Low to Insoluble	The polar functional groups prevent effective solvation by non-polar solvents.

The Critical Role of pH in Aqueous Solubility

The aqueous solubility of **3-Amino-2-fluorophenol** is profoundly pH-dependent due to its amphoteric nature[8].

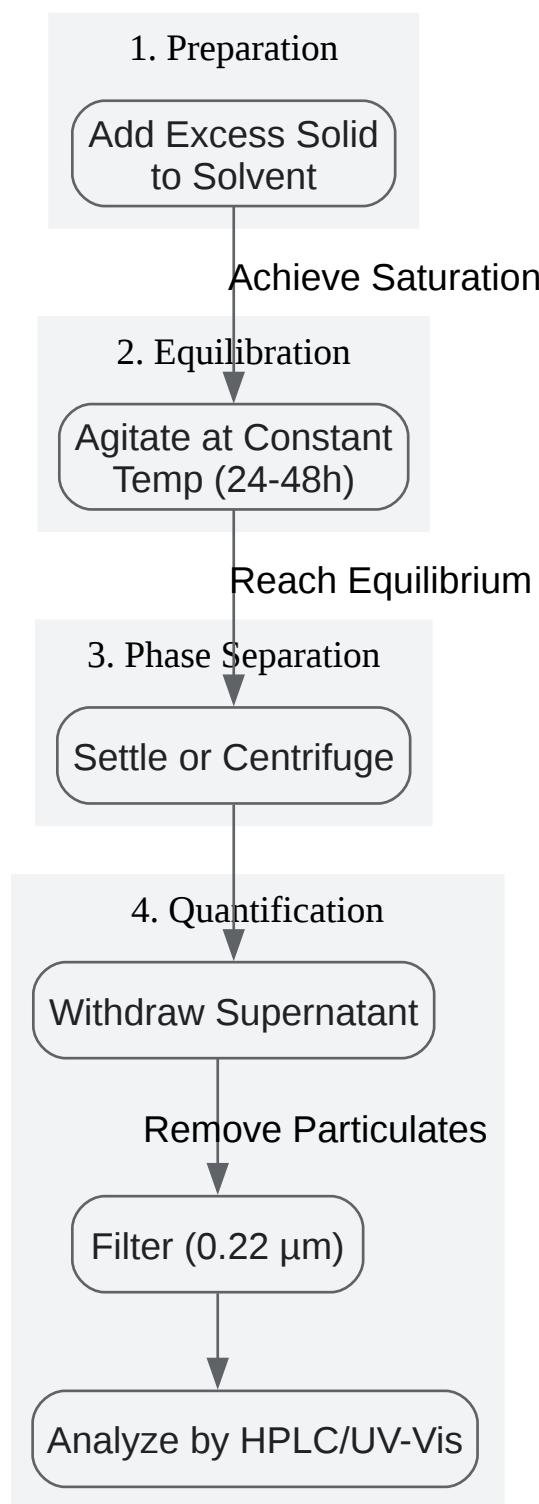
- In Acidic Conditions (pH < 3): The amino group becomes protonated to form a cationic ammonium salt (-NH_3^+). This salt is significantly more polar than the neutral molecule,

leading to a dramatic increase in aqueous solubility[8].

- Near Isoelectric Point (pH \approx 4-8): The molecule exists predominantly in its neutral, zwitterionic form, where intermolecular forces can lead to crystal lattice formation, resulting in minimal aqueous solubility.
- In Basic Conditions (pH $>$ 10): The phenolic hydroxyl group is deprotonated to form an anionic phenoxide salt (-O⁻). This charged species is also much more soluble in water than the neutral form[8].

This behavior is a powerful tool; adjusting the pH away from the isoelectric point is a primary strategy to dissolve this compound in aqueous media.

Experimental Protocol for Solubility Determination (Shake-Flask Method)


This protocol describes a reliable method for empirically determining the equilibrium solubility of **3-Amino-2-fluorophenol**, a self-validating system that ensures accuracy. The methodology is adapted from standard pharmaceutical practices[7].

Causality Statement: The shake-flask method is chosen because it is the gold standard for determining thermodynamic equilibrium solubility. By allowing the system to equilibrate over an extended period (24-48 hours), we ensure that the measured concentration represents the true saturation point, avoiding the misleading results of kinetically-driven supersaturation.

Methodology:

- **Preparation of Solutions:** Add an excess amount of solid **3-Amino-2-fluorophenol** to a series of vials, each containing a known volume of the desired solvent (e.g., water, pH-adjusted buffers, ethanol). The presence of undissolved solid is essential to ensure saturation is reached.
- **Equilibration:** Seal the vials tightly and place them in an orbital shaker or incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for 24 to 48 hours. This duration is critical to allow the dissolution process to reach thermodynamic equilibrium.

- Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for at least 2 hours for the excess solid to settle. For colloidal suspensions, centrifugation at 5000 rpm for 15 minutes is recommended to pellet the undissolved material.
- Sample Collection and Filtration: Carefully withdraw an aliquot from the clear supernatant using a syringe. Immediately attach a 0.22 μm syringe filter (e.g., PVDF or PTFE, chosen for solvent compatibility) and dispense the filtrate into a clean analysis vial. This filtration step is non-negotiable as it removes fine, undissolved particulates that would otherwise lead to an overestimation of solubility.
- Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry against a standard calibration curve.

[Click to download full resolution via product page](#)

Caption: Workflow for Equilibrium Solubility Determination.

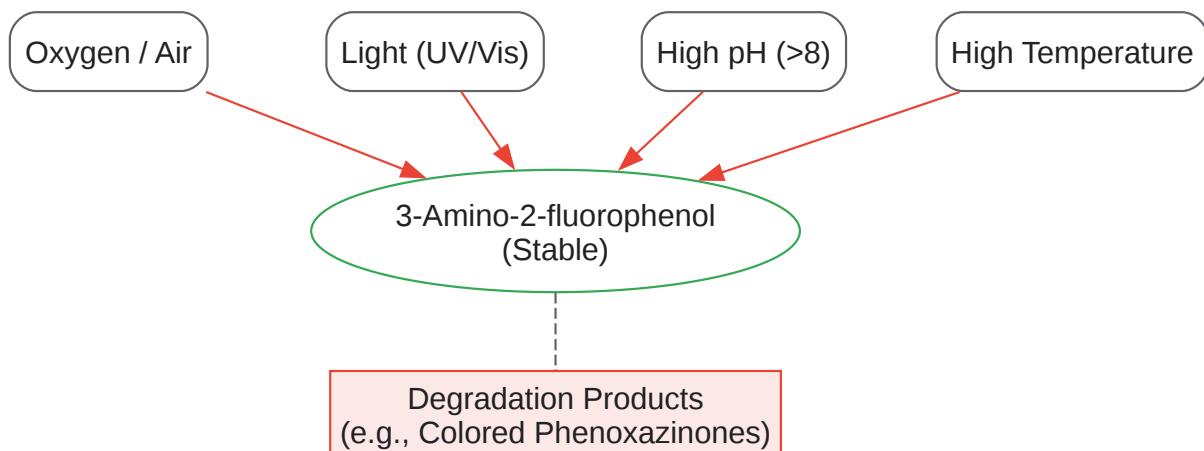
Chemical Stability and Degradation

Understanding the chemical stability of **3-Amino-2-fluorophenol** is crucial for its handling, storage, and application. The molecule's electron-rich aromatic system makes it susceptible to several degradation pathways.

Key Factors Influencing Stability

- Oxygen: Aminophenols are known to be sensitive to air, with oxidation being a primary concern[9]. The presence of both the -NH_2 and -OH groups activates the ring, making it susceptible to oxidative degradation.
- Light: Storage recommendations explicitly state to keep the compound in light-proof containers, indicating a potential for photolytic degradation[1].
- pH: The stability of phenolic compounds is often pH-dependent. Under basic conditions, the formation of the phenoxide anion increases the electron density of the aromatic ring, making it even more susceptible to oxidation[10].
- Temperature: Standard recommendations for storage at refrigerated temperatures (2-8°C) suggest that the compound's stability is enhanced at lower temperatures, likely by slowing the rate of oxidative degradation[1].

Primary Degradation Pathway: Oxidation


The most probable degradation pathway for **3-Amino-2-fluorophenol** under aerobic conditions is oxidation. By analogy with 2-aminophenol, this process likely involves the oxidative coupling of two molecules to form a phenoxazinone-type structure. This transformation typically results in the formation of highly colored impurities. The reaction is often catalyzed by trace metals and proceeds more rapidly at higher pH.

Recommended Storage and Handling

Based on its chemical nature and available safety data, the following handling and storage procedures are mandated for preserving the integrity of **3-Amino-2-fluorophenol**:

- Storage: Store in a tightly sealed, light-proof container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C)[1][11][12].

- Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust[13][14]. Avoid contact with skin and eyes by using appropriate personal protective equipment (gloves, safety glasses)[13]. Keep away from strong oxidizing agents, heat, and sources of ignition[13][15].

[Click to download full resolution via product page](#)

Caption: Factors Leading to the Degradation of **3-Amino-2-fluorophenol**.

Experimental Protocol for Forced Degradation Studies

Forced degradation (or stress testing) is essential for identifying potential degradation pathways and developing stability-indicating analytical methods.

Causality Statement: This protocol is designed to subject the molecule to stress conditions that are harsher than accelerated storage conditions. The goal is not to determine shelf-life but to rapidly generate potential degradation products and assess the molecule's intrinsic stability. Each condition targets a specific degradation mechanism (hydrolysis, oxidation, photolysis) to provide a comprehensive stability profile[16].

Methodology:

- Stock Solution Preparation: Prepare a stock solution of **3-Amino-2-fluorophenol** in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

- Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Store at 60°C for 24-48 hours.
- Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH. Store at 60°C for 24-48 hours.
Rationale: Extreme pH conditions are used to force acid- and base-catalyzed hydrolysis or degradation. The phenoxide formed under basic conditions is particularly susceptible to oxidation.
- Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24-48 hours. Rationale: H₂O₂ is a potent oxidizing agent used to simulate oxidative stress.
- Photolytic Degradation: Expose the stock solution in a photostable, transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines). A parallel sample wrapped in aluminum foil serves as a dark control.
- Thermal Degradation: Store the stock solution at a high temperature (e.g., 70-80°C) for up to one week. A control sample should be stored at the recommended refrigerated temperature.
- Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary (for acid/base samples), and analyze by a stability-indicating HPLC method (e.g., reverse-phase with a gradient elution and photodiode array detector). Compare the chromatograms to an unstressed control to identify and quantify any degradation products.

Conclusion

3-Amino-2-fluorophenol is a valuable chemical intermediate whose utility is intrinsically linked to its physicochemical properties. Its amphoteric character is the cornerstone of its behavior, making its aqueous solubility highly dependent on pH. While sparingly soluble in neutral water, its solubility can be readily enhanced under acidic or basic conditions. The primary stability concern for this electron-rich aminophenol is oxidative degradation, a process accelerated by elevated pH, temperature, and exposure to light and air. For researchers and drug development professionals, successful application and formulation of **3-Amino-2-fluorophenol** hinge on the stringent control of pH and the implementation of protective measures against oxidative environments, including storage at refrigerated temperatures under an inert atmosphere and protection from light.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Amino-2-fluorophenol [myskinrecipes.com]
- 2. 1186326-66-8|3-Amino-2-fluorophenol|BLD Pharm [bldpharm.com]
- 3. PubChemLite - 3-amino-2-fluorophenol (C6H6FNO) [pubchemlite.lcsb.uni.lu]
- 4. chem.indiana.edu [chem.indiana.edu]
- 5. quora.com [quora.com]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 3-Aminophenol | C6H7NO | CID 11568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Solubility and stability of 3-Amino-2-fluorophenol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b105762#solubility-and-stability-of-3-amino-2-fluorophenol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com